2-Bromo-1-(2,3-dichlorophenyl)ethanone
Overview
Description
2-Bromo-1-(2,3-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5BrCl2O. It is a brominated derivative of ethanone, featuring a 2,3-dichlorophenyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,3-dichlorophenyl)ethanone typically involves the bromination of 1-(2,3-dichlorophenyl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,3-dichlorophenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 2-Bromo-1-(2,3-dichlorophenyl)ethanol.
Oxidation: 2-Bromo-1-(2,3-dichlorophenyl)acetic acid
Scientific Research Applications
2-Bromo-1-(2,3-dichlorophenyl)ethanone is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceutical agents.
Industry: As a precursor in the manufacture of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,3-dichlorophenyl)ethanone involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic attack on the carbonyl carbon. This compound can also undergo reduction and oxidation reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,4-dichlorophenyl)ethanone
- 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone
- 2-Bromo-1-(2,5-dichlorophenyl)ethanone
Uniqueness
2-Bromo-1-(2,3-dichlorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and applications. The presence of both bromine and chlorine atoms provides distinct chemical properties compared to other similar compounds .
Properties
IUPAC Name |
2-bromo-1-(2,3-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHZSXQLCITUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504669 | |
Record name | 2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343787-47-3 | |
Record name | 2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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